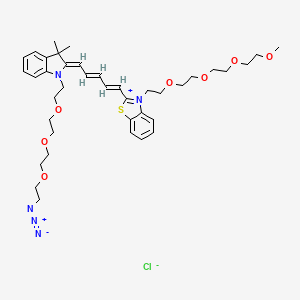![molecular formula C5H15NNaO7P2 B15126011 Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) CAS No. 121368-58-9](/img/structure/B15126011.png)
Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) is a chemical compound with the molecular formula C5H13NNa2O7P2 and a molecular weight of 307.086 g/mol . It is also known by other names such as Dimethyl APD Disodium and Olpadronate sodium . This compound is characterized by its phosphonic acid groups and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves the reaction of dimethylamine with a suitable phosphonic acid derivative under controlled conditions . The reaction typically requires a solvent such as water or an organic solvent and may involve heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, influencing their availability and activity in biological systems . It also affects cellular pathways related to phosphate and calcium metabolism, which is crucial for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, P,P’-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2) can be compared with other similar compounds such as:
- Phosphonic acid, P,P’-[1-hydroxypropylidene]bis-, sodium salt (1:2)
- Phosphonic acid, P,P’-[1-hydroxyethylidene]bis-, sodium salt (1:3)
- Phosphonic acid, [1-(acetylamino)propylidene]bis-, calcium sodium salt (1:1:1)
These compounds share similar structural features but differ in their specific functional groups and metal ion associations, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
121368-58-9 |
|---|---|
Molekularformel |
C5H15NNaO7P2 |
Molekulargewicht |
286.11 g/mol |
InChI |
InChI=1S/C5H15NO7P2.Na/c1-6(2)4-3-5(7,14(8,9)10)15(11,12)13;/h7H,3-4H2,1-2H3,(H2,8,9,10)(H2,11,12,13); |
InChI-Schlüssel |
WVQALFASDFRNTP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR)-3aalpha,4,4aalpha,5,6,8,9,9a,10,10aalpha-Decahydro-9abeta-acetoxymethyl-8beta-hydroxy-3,5-bis(methylene)-6beta,9beta-epoxyfuro[2,3-h][3]benzoxepin-2(3H)-one](/img/structure/B15125933.png)


![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)

![1-(7-Methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-17-yl)ethanol](/img/structure/B15126004.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)


![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
